molecular formula C11H14ClNO2 B13778777 2-Chloro-6-(morpholin-4-ylmethyl)phenol CAS No. 87059-84-5

2-Chloro-6-(morpholin-4-ylmethyl)phenol

Cat. No.: B13778777
CAS No.: 87059-84-5
M. Wt: 227.69 g/mol
InChI Key: RIYSLSMXJUWLKV-UHFFFAOYSA-N
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Description

2-Chloro-6-(morpholin-4-ylmethyl)phenol is an organic compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a chloro group, a morpholin-4-ylmethyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-chlorophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-chlorophenol and morpholine.

    Catalyst: A suitable catalyst such as a Lewis acid.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Elevated temperatures (typically around 80-100°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(morpholin-4-ylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

2-Chloro-6-(morpholin-4-ylmethyl)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholin-4-ylmethyl group can enhance its solubility and bioavailability. The chloro group can participate in electrophilic aromatic substitution reactions, making the compound reactive towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(morpholin-4-ylmethyl)phenol: Similar structure but with the morpholin-4-ylmethyl group at a different position.

    2-Bromo-6-(morpholin-4-ylmethyl)phenol: Similar structure with a bromo group instead of a chloro group.

    2-Chloro-6-(piperidin-4-ylmethyl)phenol: Similar structure with a piperidin-4-ylmethyl group instead of a morpholin-4-ylmethyl group.

Uniqueness

2-Chloro-6-(morpholin-4-ylmethyl)phenol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholin-4-ylmethyl group enhances its solubility and potential interactions with biological targets, making it a compound of interest for further research and development.

Properties

CAS No.

87059-84-5

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-chloro-6-(morpholin-4-ylmethyl)phenol

InChI

InChI=1S/C11H14ClNO2/c12-10-3-1-2-9(11(10)14)8-13-4-6-15-7-5-13/h1-3,14H,4-8H2

InChI Key

RIYSLSMXJUWLKV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Cl)O

Origin of Product

United States

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